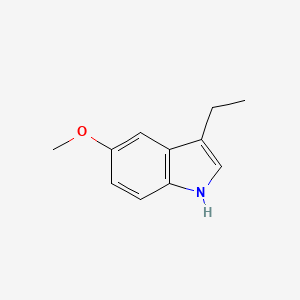

3-ethyl-5-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-8-7-12-11-5-4-9(13-2)6-10(8)11/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXDOYUGTWZQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309921 | |

| Record name | 3-Ethyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-68-3 | |

| Record name | 3-Ethyl-5-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 5 Methoxy 1h Indole and Its Carboxylic Acid Derivatives

De Novo Synthesis Strategies for Indole (B1671886) Scaffolds

De novo synthesis provides a direct route to the 3-ethyl-5-methoxy-1H-indole core by assembling the bicyclic structure from acyclic or simpler cyclic precursors. This approach allows for the precise placement of substituents on both the benzene (B151609) and pyrrole (B145914) rings.

Formation of the 1H-Indole Core Structure

The Fischer indole synthesis is a robust and widely employed method for the formation of the indole nucleus. wikipedia.orgrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.com For the synthesis of this compound, the logical starting materials would be (4-methoxyphenyl)hydrazine (B1593770) and 2-pentanone. The reaction is generally heated in the presence of an acid catalyst, which can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.org

Another classical approach is the Japp-Klingemann reaction, which synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgrsc.org These hydrazone intermediates can then be cyclized under acidic conditions via the Fischer indole synthesis to yield the desired indole. wikipedia.orgnih.gov

The Bischler-Möhlau indole synthesis offers an alternative route, involving the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. chembk.com While historically significant, this method can sometimes be limited by harsh reaction conditions and the regioselectivity of the final product.

Stereoselective Introduction of the Ethyl Group at C-3

In the context of the Fischer indole synthesis using (4-methoxyphenyl)hydrazine and 2-pentanone, the ethyl group is directly incorporated at the C-3 position of the resulting indole. The regioselectivity of the cyclization of the intermediate phenylhydrazone dictates the final substitution pattern.

Alternatively, the ethyl group can be introduced onto a pre-formed 5-methoxy-1H-indole scaffold. A common method is the Friedel-Crafts acylation at the electron-rich C-3 position using propionyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). This yields a 3-propionyl-5-methoxy-1H-indole intermediate.

Regioselective Introduction of the Methoxy (B1213986) Group at C-5

The regioselective introduction of the methoxy group at the C-5 position is most efficiently achieved by selecting the appropriate starting material for a de novo synthesis. The use of (4-methoxyphenyl)hydrazine in the Fischer indole synthesis directly places the methoxy group at the desired C-5 position of the final indole product. rsc.orgnih.gov This strategy leverages the availability of substituted anilines and phenylhydrazines to control the substitution pattern on the benzene ring portion of the indole.

Derivatization from Precursor Indoles and Functionalized Intermediates

This strategy involves the use of a pre-existing, often commercially available, indole core that is then functionalized to introduce the desired substituents. This is a highly versatile approach, particularly for creating libraries of related compounds.

Synthesis of this compound-2-carboxylic acid from specific precursors

The synthesis of this compound-2-carboxylic acid can be achieved starting from ethyl 5-methoxy-1H-indole-2-carboxylate. This precursor can be synthesized via a Japp-Klingemann reaction followed by Fischer indole cyclization or is available commercially. nih.govacs.orgnih.gov

The synthesis proceeds through a two-step sequence:

Friedel-Crafts Acylation: The ethyl 5-methoxy-1H-indole-2-carboxylate is acylated at the C-3 position with propionyl chloride in the presence of a Lewis acid like AlCl₃. This reaction is analogous to the acylation of similar indole-2-carboxylates. vulcanchem.com This step yields ethyl 3-propionyl-5-methoxy-1H-indole-2-carboxylate.

Reduction of the Acyl Group: The ketone of the 3-propionyl group is then reduced to a methylene (B1212753) group to form the ethyl substituent. A common and effective method for this transformation is the use of a reducing agent such as triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This reduction yields ethyl this compound-2-carboxylate.

Ester Hydrolysis: The final step to obtain the carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved by heating the ester in an aqueous basic solution, such as sodium hydroxide (B78521) in ethanol (B145695), followed by acidification to precipitate the carboxylic acid. acs.org

Preparation via Reduction of Acylated Indole Carboxylates

This method is a key step in the derivatization strategy outlined above and is widely applicable for the synthesis of 3-alkylindoles from their 3-acyl counterparts. The reduction of the ketone functionality of a 3-acyl group to a methylene group is a critical transformation.

A well-documented method for this reduction is the use of triethylsilane in trifluoroacetic acid. google.com This ionic hydrogenation is efficient for reducing ketones that are activated by the electron-rich indole ring. The reaction is typically carried out at or below room temperature. For instance, in the synthesis of related 3-alkyl-5-chloroindole-2-carboxylates, the 3-acyl intermediate is dissolved in trifluoroacetic acid, cooled, and then treated with triethylsilane. acs.orggoogle.com This procedure is directly applicable to the reduction of ethyl 3-propionyl-5-methoxy-1H-indole-2-carboxylate to furnish the desired ethyl this compound-2-carboxylate.

Hydrolysis Reactions for Carboxylic Acid Formation

The conversion of indole esters to their corresponding carboxylic acids is a fundamental transformation in the synthesis of many indole derivatives. This hydrolysis is typically achieved under basic conditions, a process often referred to as saponification. libretexts.org The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. libretexts.org

The choice of reaction conditions, such as the base, solvent, and temperature, is critical for achieving high yields and avoiding unwanted side reactions. For indole esters, which can be sensitive to harsh conditions, tailored procedures have been developed.

A common method involves refluxing the indole ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent such as ethanol or acetone. nih.govmdpi.com For instance, 3-alkyl-5-chloro-1H-indole-2-carboxylic acids have been successfully prepared by hydrolyzing the corresponding ethyl esters with 3 N NaOH in ethanol under reflux for 2 hours. nih.gov Similarly, various 1-alkyl-1H-indole-2-carboxylates are hydrolyzed in excellent yields using aqueous KOH in acetone. mdpi.com

For more sterically hindered esters that are resistant to standard saponification, non-aqueous conditions can be employed. A highly efficient method uses a solution of NaOH in a methanol/dichloromethane (1:9) mixture at room temperature, which can quantitatively hydrolyze even robust esters. arkat-usa.org

The table below summarizes various conditions reported for the hydrolysis of indole esters.

| Indole Ester Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylate | 3 N NaOH (aq) | Ethanol | Reflux, 2 h | 3-Alkyl-5-chloro-1H-indole-2-carboxylic acid | nih.gov |

| Ethyl 1-allyl-1H-indole-2-carboxylate | KOH (aq) | Acetone | Reflux, 1 h | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | KOH (aq) | Acetone | Reflux, 1 h | 1-Benzyl-1H-indole-2-carboxylic acid | mdpi.com |

| Various hindered esters (including N-tosyl indole) | 3 N NaOH in MeOH | CH₂Cl₂/MeOH (9:1) | Room Temperature, 4.5 h | Corresponding carboxylic acid | arkat-usa.org |

Coupling Reactions with Indole-2-carboxylic Acids

Indole-2-carboxylic acids are versatile intermediates that can undergo various coupling reactions to form more complex molecules, most notably amides. Amide bond formation is a cornerstone of medicinal chemistry, and efficient methods for coupling indole-2-carboxylic acids with amines are well-established.

These coupling reactions typically require the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. A variety of coupling reagents have been developed for this purpose. One common method involves the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF). nih.gov This procedure has been used to synthesize a range of 3-alkyl-5-chloro-N-substituted-1H-indole-2-carboxamides at room temperature. nih.gov

Another approach involves converting the carboxylic acid to its more reactive acid chloride derivative, typically using thionyl chloride or oxalyl chloride, followed by reaction with a substituted aniline to furnish the desired indole-2-carboxamide. eurjchem.com

Beyond amide formation, palladium-catalyzed reactions of indole-2-carboxylic acids have been developed. These include decarboxylative C-H activation processes that can lead to the formation of complex heterocyclic systems like indolocarbolines and triindoles. rsc.org

The table below outlines representative coupling reactions involving indole-2-carboxylic acids.

| Indole Substrate | Coupling Partner | Reagents/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Alkyl-5-chloro-1H-indole-2-carboxylic acid | Various amines | BOP, DIPEA | DMF | Indole-2-carboxamide | nih.gov |

| Indole-2-carboxylic acid | Substituted anilines | 1. SOCl₂ 2. Amine | - | Indole-2-carboxamide | eurjchem.com |

| Indole-2-carboxylic acid | Nitriles | Pd(OAc)₂, Ag₂CO₃ | - | Indolocarboline | rsc.org |

| Indole-2-carboxylic acid | Self-coupling | Pd(OAc)₂, Ag₂CO₃ | - | Triindole | rsc.org |

Catalyst Systems and Reaction Conditions for Indole Functionalization

The functionalization of the indole ring is key to synthesizing specific target molecules like this compound. This typically involves electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in The introduction of an ethyl group at this position often requires catalytic methods to ensure selectivity and efficiency.

A two-step approach is common: Friedel-Crafts acylation followed by reduction. For example, an indole carboxylate can be acylated at the C3 position with an acyl chloride in the presence of a Lewis acid like aluminum chloride. nih.gov The resulting 3-acylindole can then be reduced to the 3-alkylindole using a reducing agent such as triethylsilane. nih.gov

Direct C-H functionalization using transition metal catalysts offers a more atom-economical approach. Palladium and rhodium complexes are particularly effective for this purpose. nih.govbeilstein-journals.org

Palladium Catalysis : Palladium(II) catalysts, such as Pd(OAc)₂ and PdCl₂(MeCN)₂, are widely used for the C-H functionalization of indoles, including alkenylation and arylation. beilstein-journals.org For Friedel-Crafts-type alkylations, a palladium complex supported on an amphiphilic resin has been shown to effectively catalyze the reaction of indoles with allyl esters in water. mdpi.com

Rhodium Catalysis : Cationic rhodium(III) catalysts, particularly those of the type [CpRh(III)], are powerful tools for C-H activation. nih.gov The complex [RhCpCl₂]₂ has been employed in a variety of transformations, including dehydrogenative annulation and spirocyclization, to build complex polycyclic indole structures. nih.gov

The choice of catalyst, solvent, and other reaction parameters can direct the functionalization to different positions on the indole ring. For instance, while C3-alkylation is common, N-alkylation can be favored by using a strong base like sodium hydride to deprotonate the indole nitrogen, making it a more potent nucleophile. rsc.orgchemcess.com

The following table summarizes selected catalyst systems for indole functionalization.

| Catalyst System | Reaction Type | Substrates | Conditions | Reference |

|---|---|---|---|---|

| AlCl₃ | Friedel-Crafts Acylation | Indole ester, Acyl chloride | 1,2-dichloroethane, reflux | nih.gov |

| [RhCp*Cl₂]₂ | C-H Alkenylation / Annulation | Indole, Alkyne | AgOAc, DCE, 80 °C | nih.gov |

| Pd(OAc)₂ / Cu(OAc)₂ | N-Prenylation | Indole, 2-methyl-2-butene | AgOTf, MeCN | beilstein-journals.org |

| Resin-supported Pd Complex | Friedel-Crafts Alkylation | Indole, Allyl ester | Triethylamine, Water, 40 °C | mdpi.com |

Investigation of Biological Activities and Molecular Interactions

Role as a Substructure in Biologically Active Molecules

The 5-methoxyindole (B15748) scaffold is a recurring feature in both endogenous compounds and synthetic molecules, indicating its foundational role in molecular design and biological recognition.

The 3-ethyl-5-methoxy-1H-indole structure shares its core 5-methoxy-1H-indole nucleus with the neurohormone melatonin (B1676174). Melatonin, chemically known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a crucial regulator of circadian rhythms. nih.gov It is synthesized from tryptophan and is found in animals, plants, and microbes. nih.gov

The metabolic pathways of melatonin also involve the 5-methoxyindole core. While melatonin itself has a 2-acetamidoethyl group at the C3 position, its metabolism can lead to various derivatives that retain the indole (B1671886) structure. mdpi.com For instance, enzymatic and non-enzymatic processes can generate metabolites like cyclic 3-hydroxymelatonin and N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). mdpi.commdpi.com The shared 5-methoxyindole moiety suggests a common structural basis for interaction with biological systems.

Table 1: Structural Comparison of this compound and Related Endogenous Compounds

| Compound Name | C3-Substituent | C5-Substituent | Core Structure |

| This compound | Ethyl | Methoxy (B1213986) | 1H-indole |

| Melatonin | 2-Acetamidoethyl | Methoxy | 1H-indole |

| 5-Methoxytryptamine (B125070) | 2-Aminoethyl | Methoxy | 1H-indole |

The indole nucleus is a privileged scaffold in medicinal chemistry, and the this compound structure is a key component of certain synthetically derived indole-2-carboxamides. nih.govnih.gov These synthetic compounds have been investigated for their potential to modulate various physiological processes. Research into indole-2-carboxamides has shown that substitutions at the C3 and C5 positions of the indole ring are critical for their biological activity. acs.orgacs.org Specifically, small alkyl groups like ethyl at the C3 position and electron-donating or electron-withdrawing groups at the C5 position significantly influence the pharmacological profile of these molecules. acs.orgacs.orgacs.org

Interaction with Specific Pharmacological Targets

The incorporation of the this compound substructure into larger molecules, particularly indole-2-carboxamides, directs their interaction with specific pharmacological targets, most notably G protein-coupled receptors (GPCRs).

GPCRs are a large family of receptors that play a central role in cellular signaling and are common targets for drug development.

A significant area of research for indole-2-carboxamides containing the 3-ethyl-indole moiety is their activity as allosteric modulators of the Cannabinoid Receptor 1 (CB1). acs.orgacs.orgnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands. bohrium.com

The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-studied example of this class. acs.orgacs.org Structure-activity relationship (SAR) studies have demonstrated that:

The indole-2-carboxamide scaffold is essential for this modulatory activity. acs.orgbohrium.com

An alkyl group at the C3 position , such as an ethyl group, is beneficial for activity. acs.orgacs.org

An electron-withdrawing group at the C5 position , like a chlorine atom, is often present in potent modulators. acs.orgacs.org

These findings highlight that the 3-ethyl substitution, as seen in this compound, is a key structural feature for designing CB1 allosteric modulators. researchgate.net While many studied examples feature a chloro group at C5, the methoxy group in this compound represents an alternative substitution that can influence the molecule's electronic properties and potential interactions.

Table 2: Influence of Indole C3-Substituents in Indole-2-carboxamide CB1 Modulators

| C3-Substituent | Impact on Allosteric Modulation | Reference Compound Example |

| Alkyl (e.g., Ethyl, Propyl) | Profoundly impacts the allostery of the ligand | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| Hydrogen | Reduced or altered activity compared to alkyl-substituted analogs | N/A |

The indole scaffold is also integral to ligands targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, another major family of GPCRs. nih.govmdpi.com Specifically, indole carboxamide derivatives have been explored as agents targeting various 5-HT receptor subtypes. For example, certain pyridyloxypyridyl indole carboxamides have shown high affinity for the 5-HT2C receptor. nih.gov

While direct studies on this compound's interaction with the 5-HT7 receptor are not prominent, the structural similarities to known 5-HT receptor ligands suggest a potential for such interactions. The 5-methoxy group, in particular, is a feature of 5-methoxytryptamine, a compound with known activity at serotonin receptors. wikipedia.org Therefore, it is plausible that synthetic derivatives of this compound could be designed to target receptors within the serotonergic system, including the 5-HT7 receptor, which is involved in mood, learning, and circadian rhythm regulation. nih.gov

Enzyme Inhibition Studies

Evaluation as a P3 Moiety in SARS-CoV 3CL Protease Inhibitors

Following a comprehensive review of publicly available scientific literature, no research studies were identified that specifically evaluate this compound as a P3 moiety in inhibitors of the SARS-CoV 3CL protease. While the broader class of indole-containing compounds has been investigated for this purpose, with some demonstrating inhibitory activity, data pertaining to the precise this compound scaffold in this context is not available.

Elucidation of Molecular Mechanisms of Action

Ligand-Target Binding Dynamics and Affinity

There is currently no published data detailing the ligand-target binding dynamics or the binding affinity of this compound with the SARS-CoV 3CL protease. Research into the interactions of similar indole derivatives with this enzyme suggests that the indole scaffold can participate in various non-covalent interactions within the enzyme's active site. However, without specific studies on the title compound, any discussion of its binding dynamics would be speculative.

Conformational Changes Induced by Ligand Binding

Information regarding conformational changes in the SARS-CoV 3CL protease induced by the binding of this compound is not available in the current body of scientific literature. Studies with other inhibitors have shown that ligand binding can induce significant conformational adjustments in the protease, which are crucial for the inhibitory mechanism. However, the specific effects of this compound on the enzyme's structure have not been investigated or reported.

Structure Activity Relationship Sar Studies of 3 Ethyl 5 Methoxy 1h Indole and Analogs

Impact of Substituents on the Indole (B1671886) Nucleus

The biological profile of an indole derivative is profoundly shaped by the nature and position of substituents on its core bicyclic structure. Modifications can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets.

Role of the Ethyl Group at C-3 in Biological Activity

The substituent at the C-3 position of the indole ring is a key determinant of biological activity. impactfactor.orgmdpi.com For many indole derivatives, the presence of a linear alkyl group at this position is instrumental for their effects. acs.orgnih.gov The ethyl group, specifically, is a common feature in bioactive indole compounds. In the context of allosteric modulators for the cannabinoid type 1 (CB1) receptor, short alkyl groups at the C-3 position are often preferred. nih.gov For instance, in the indole-2-carboxamide series, compounds with a C-3 ethyl group have demonstrated significant modulating activity. nih.gov The length of this alkyl chain has a profound influence; studies have shown that while an ethyl group is effective, altering this chain length can drastically change the binding affinity and functional activity. acs.orgnih.gov The antioxidant activity of C-3 substituted indoles is also notable, with research suggesting that hydrogen abstraction from the C-3 side chain contributes to their ability to scavenge free radicals. nih.gov

Influence of the Methoxy (B1213986) Group at C-5 on Receptor Interaction

The C-5 position of the indole nucleus is another critical site for substitution that significantly influences receptor interaction. The methoxy group (-OCH₃) is an electron-donating group (EDG) by resonance. acs.org Its presence can enhance the electron density of the indole ring system, which may affect binding to target proteins. chim.it In some contexts, a C-5 methoxy group has been shown to be favorable for biological activity. beilstein-journals.orgeurjchem.com However, in the well-studied indole-2-carboxamide series of CB1 receptor allosteric modulators, there is a strong preference for an electron-withdrawing group (EWG) at this position. acs.orgacs.org

One study directly compared a C-5 chloro group (an EWG) with a C-5 methoxy group in an indole-2-carboxamide analog. The switch to the methoxy group led to a significantly decreased binding affinity and cooperativity factor, suggesting that for this particular target, an electron-donating group at C-5 is suboptimal compared to an electron-withdrawing one. acs.orgacs.org This highlights how the electronic nature of the C-5 substituent is a crucial factor in the SAR of indole derivatives.

Effects of Modifications at the N-1 Position

The nitrogen atom at the N-1 position of the indole ring offers another avenue for structural modification. Substitution at this position can impact the molecule's properties, including its ability to act as a hydrogen bond donor. nih.govnih.gov An unsubstituted N-1 position, which retains the N-H group, is often considered mandatory for the antioxidant activity of certain indoles, as it participates in the hydrogen atom transfer (HAT) mechanism to neutralize free radicals. nih.govnih.gov

Conversely, in other classes of indole derivatives, N-1 substitution is a key strategy for enhancing biological activity. N-substituted indoles have been investigated for a wide range of effects, including anti-inflammatory, antimicrobial, and antipsychotic properties. mdpi.com For example, introducing tertiary amino and phenyl groups at the N-1 position can lead to significant activity against certain pathogens. nih.govmdpi.com In the development of melatonin (B1676174) analogues, shifting the side chain from the C-3 to the N-1 position of the indole nucleus resulted in compounds with high affinity and agonist activity at melatonin receptors. nih.gov This demonstrates that modifications at the N-1 position can fundamentally alter the pharmacological profile of the indole scaffold.

SAR Trends in Related Indole-2-carboxamide Scaffolds

Indole-2-carboxamides represent a well-researched class of compounds, particularly as allosteric modulators of the CB1 receptor. acs.orgnih.govnih.gov SAR studies on this scaffold provide valuable context for understanding the role of substituents on the indole nucleus.

Importance of C-3 Chain Length and Substituent Nature

Within the indole-2-carboxamide series, the length and nature of the C-3 alkyl chain are critical factors for activity. acs.orgnih.govresearchgate.net Research has systematically explored various chain lengths, revealing a clear relationship between the number of carbons and the resulting biological effect. While short alkyl groups like ethyl are active, the optimal length for allosteric modulation of orthosteric ligand binding is often a propyl group. acs.orgnih.gov For enhancing the modulator's own binding affinity to the CB1 receptor, a longer hexyl chain has been found to be preferable, achieving a KB value of 89.1 nM in one instance. acs.org This highlights the importance of hydrophobic interactions and how subtle changes in chain length can fine-tune the compound's pharmacological properties. vulcanchem.com

Table 1: Effect of C-3 Alkyl Chain Length on CB1 Receptor Binding in an Indole-2-carboxamide Series Data derived from studies on 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamides.

| C-3 Substituent | Binding Affinity (KB, nM) | Binding Cooperativity (α) |

| Ethyl | 207.4 | 19.7 |

| n-Propyl | 259.3 | 24.5 |

| n-Hexyl | 89.1 | 11.2 |

Source: Data compiled from research on indole-2-carboxamide analogs. acs.org

Significance of Electron-Withdrawing Groups at C-5

A consistent finding in the SAR of indole-2-carboxamide allosteric modulators is the preference for an electron-withdrawing group (EWG) at the C-5 position. acs.orgacs.org Halogen atoms like chlorine and fluorine are commonly used substituents that enhance activity. nih.govacs.org A C-5 chloro substituent, for example, was found in a potent modulator that exhibited a high binding cooperativity factor (α = 24.5). acs.org The EWG at this position is thought to modulate the electron density of the indole ring, which is crucial for optimal interaction with the allosteric binding site on the receptor. vulcanchem.com Moving the chloro group from the C-5 to the C-6 position drastically reduced binding affinity, underscoring the positional importance of this feature. acs.orgacs.org The superiority of a chloro group over a fluoro group has also been suggested, while replacement with a strong electron-donating group like methoxy was shown to be detrimental to activity in this specific chemical series. acs.org

Table 2: Comparison of C-5 Substituents on an Indole-2-carboxamide Scaffold Data based on N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide analogs.

| C-5 Substituent | Nature of Group | Binding Affinity (KB, nM) | Binding Cooperativity (α) |

| Chloro (-Cl) | Electron-Withdrawing | 207.4 | 19.7 |

| Methoxy (-OCH₃) | Electron-Donating | 2708 | 6.2 |

Source: Data from comparative studies on indole-2-carboxamide analogs. acs.orgacs.org

Contribution of Amide and Linker Moieties to Activity

Research into various classes of indole derivatives has consistently highlighted the amide group as a critical component for interaction with biological targets. In the context of cannabinoid receptor 1 (CB1) allosteric modulators based on an indole-2-carboxamide template, the amide functionality at the C2 position of the indole ring is considered essential for the observed allosteric effects. acs.orgacs.org The linker, which bridges this amide and a terminal phenyl ring, also plays a crucial role. Studies have shown that the length of this linker is a determining factor for activity. acs.orgacs.org Shortening the linker from a two-carbon chain (phenethyl) to a one-carbon chain (benzyl) or removing it entirely (phenyl) resulted in a loss of allosteric modulation, indicating a strict spatial requirement for optimal interaction with the receptor. acs.orgacs.orgnih.gov

Similarly, in a series of melatonin derivatives, where the core structure is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, modifications to the amide group have been explored to enhance antioxidative properties. SAR studies have reinforced that the 5-methoxy group on the indole core is crucial for these properties. mdpi.com The introduction of various substituents on the N-amide portion allows for the tuning of the molecule's electronic and lipophilic character, which in turn affects its biological activity. mdpi.com For instance, substituting the acetyl group with larger aromatic moieties like benzoyl or 4-bromobenzoyl can influence activity, with a 4-bromobenzoyl substituted derivative showing high potency in superoxide (B77818) anion and lipid peroxidation inhibitory assays. mdpi.com

The versatility of the linker has been exploited to connect the 5-methoxyindole (B15748) core to a wide array of other chemical moieties. Linkers can vary in length, rigidity, and chemical nature, including simple alkyl chains, propanamide linkers, and more complex heterocyclic systems. chim.itvulcanchem.com For example, a propanamide linker has been used to connect the 5-methoxyindole unit with a coumarin (B35378) derivative. vulcanchem.com In other cases, linkers such as amide, imine, amine, and hydrazide have been employed to construct bis-indole systems, demonstrating the modularity of this design approach. chim.it The cytotoxic potency of certain 3-aroylindoles was improved by replacing the central carbonyl linker with a sulfide (B99878) or oxygen, suggesting that while the linker is important, the specific atomic constitution can be varied to optimize activity. researchgate.net

The following tables summarize key SAR findings regarding the amide and linker moieties in analogs related to 3-ethyl-5-methoxy-1H-indole.

Table 1: SAR of Linker Modifications in Indole-2-Carboxamide Analogs as CB1 Allosteric Modulators

| Compound Base Structure | Linker (between Amide and Phenyl Ring) | Observed Activity | Reference |

| 5-Chloro-3-ethyl-1H-indole-2-carboxamide | -CH₂-CH₂- (phenethyl) | Potent allosteric modulator | nih.gov |

| 5-Chloro-3-ethyl-1H-indole-2-carboxamide | -CH₂- (benzyl) | Abolished allosteric modulation | acs.org |

| 5-Chloro-3-ethyl-1H-indole-2-carboxamide | Phenyl (direct connection) | No inhibitory effects observed | nih.gov |

| 5-Chloro-3-ethyl-1H-indole-2-carboxamide | Pyrrolidinyl | Significantly reduced potency | nih.gov |

| 5-Chloro-3-ethyl-1H-indole-2-carboxamide | Piperazinyl | No inhibitory effects observed | nih.gov |

Table 2: SAR of N-Amide Modifications in Melatonin Analogs

| Compound Base Structure | N-Amide Substituent (R) | Reported Activity Highlight | Reference |

| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-R | Acetamide | Core melatonin structure with antioxidant properties | mdpi.com |

| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-R | N-(1-acetyl)acetamide | Neuroprotective candidate | mdpi.com |

| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-R | N-(1-benzoyl)acetamide | Modifies lipophilicity and electronic properties | mdpi.com |

| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-R | N-(1-(4-bromobenzoyl))acetamide | Most active in superoxide anion and lipid peroxidation inhibition | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 3-ethyl-5-methoxy-1H-indole from complex mixtures, allowing for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and quantifying it in various preparations. nih.govmedcraveonline.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. medcraveonline.com The purity of indole (B1671886) derivatives is often determined to be greater than 95% through HPLC analyses. nih.gov

For instance, a developed RP-HPLC method can effectively separate and quantify process-related impurities. medcraveonline.com Validation of such methods according to International Council for Harmonisation (ICH) guidelines ensures specificity, accuracy, linearity, and precision. medcraveonline.com A typical HPLC system for analyzing indole compounds might use a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and a slightly acidic buffer, with UV detection at a specific wavelength. pensoft.net The linearity of the method is established over a defined concentration range, demonstrating a strong correlation between concentration and peak area. pensoft.net

Table 1: Example of HPLC Method Parameters for Indole Derivatives

| Parameter | Condition |

| Column | Diamonsil C18 |

| Mobile Phase | Methanol:Acetonitrile:0.5% Acetic Acid (4:1:5, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 250 nm |

| Linearity Range | 0.20–0.60 mg/mL |

| Correlation Coefficient (R) | 0.99817 |

| Data derived from a study on melatonin (B1676174), a structurally related indole. pensoft.net |

Gas Chromatography (GC) is particularly suited for the analysis of volatile metabolites of indole compounds. frontiersin.org In conjunction with a mass spectrometer (GC-MS), it allows for the separation and identification of a wide array of volatile organic compounds. frontiersin.orgmdpi.com The sample, often after an extraction step like solid-phase microextraction (SPME), is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com

The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. frontiersin.orgnih.gov For example, an Agilent DB5MS column is often used for the separation of volatile metabolites. frontiersin.org The identification of compounds is achieved by comparing their mass spectra and retention times with those of known standards or spectral libraries. nih.govnih.gov

Table 2: Typical GC-MS Operating Conditions for Volatile Metabolite Analysis

| Parameter | Condition |

| GC System | Agilent Model-GC7890A/MS5975C |

| Column | Agilent DB5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Start at 90°C (1 min), ramp to 280°C at 8°C/min, hold for 23 min |

| Mass Spectrometer | Operated at 70 eV |

| Conditions are based on the analysis of volatile metabolites from a biological source. frontiersin.org |

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is crucial for characterizing the indole core and its substituents. The fragmentation patterns of protonated indole alkaloids are often complex, involving ring openings and rearrangements. researchgate.net For methoxy-substituted indoles, the fragmentation can provide key information about the position of the methoxy (B1213986) group on the aromatic ring. researchgate.net The collision-induced dissociation (CID) process in the mass spectrometer generates a unique fragmentation spectrum that acts as a fingerprint for the molecule. squarespace.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with an error of less than 5 ppm. nih.govresearchgate.net This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. acs.org HRMS is frequently performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. nih.govacs.org The high mass accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net

Table 3: HRMS Data for an Indole Derivative

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| (E)-3-(5-Methoxy-2-methyl-[1H]-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | 307.1447 | 307.1448 |

| Data from a study on a related indole compound. acs.org |

The analysis of this compound and related compounds in complex biological and plant matrices presents significant challenges due to the presence of numerous interfering substances. universiteitleiden.nlchim.it Effective sample preparation, such as liquid-liquid extraction, solid-phase extraction (SPE), or microwave-assisted extraction, is crucial to isolate the target analytes. universiteitleiden.nl

In plant matrices, GC-MS and LC-MS are widely used to profile indole alkaloids and other metabolites. universiteitleiden.nlcirad.fr For example, GC-MS analysis of plant extracts can reveal the presence of various indole derivatives and other phytochemicals. cirad.fr Similarly, in biological matrices like serum or plasma, LC-MS/MS methods are developed for the sensitive and specific quantification of indole compounds and their metabolites. squarespace.com The use of deuterium-labeled internal standards in such analyses can improve accuracy and precision. universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including this compound. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established. nih.gov

Detailed ¹H and ¹³C NMR data for indole derivatives provide critical information. For instance, in a related compound, 3-cyclohexyl-5-methoxy-1H-indole, the methoxy group (–OCH₃) protons exhibit a characteristic singlet at approximately 3.87 ppm in the ¹H NMR spectrum. rsc.org The aromatic protons on the indole ring typically appear in the range of δ 6.8–7.9 ppm. In the ¹³C NMR spectrum of 3-cyclohexyl-5-methoxy-1H-indole, the methoxy carbon resonates at 56.1 ppm, while the carbons of the indole ring appear at distinct chemical shifts, such as 153.7, 131.7, 127.2, 122.9, 120.4, 111.8, and 101.5 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve any ambiguities in signal assignments by correlating protons with their directly attached carbons and through multiple bonds, respectively. nih.gov These advanced experiments provide definitive confirmation of the connectivity within the molecule, solidifying the structural elucidation. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.77 | Singlet, 1H (NH) |

| ¹H | 7.22-7.19 | Multiplet, 1H (Aromatic) |

| ¹H | 7.08 | Singlet, 1H (Aromatic) |

| ¹H | 6.89 | Singlet, 1H (Aromatic) |

| ¹H | 6.85-6.82 | Multiplet, 1H (Aromatic) |

| ¹H | 3.87 | Doublet, J = 4.0 Hz, 3H (OCH₃) |

| ¹³C | 153.7, 131.7, 127.2, 122.9, 120.4, 111.8, 101.5 | Aromatic Carbons |

| ¹³C | 56.1 | Methoxy Carbon |

Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful for both the qualitative and quantitative analysis of this compound in complex mixtures. scribd.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is particularly useful for analyzing non-volatile and thermally labile compounds. In the analysis of indole derivatives, reverse-phase HPLC with a C18 column is often used, with a mobile phase typically consisting of a gradient of acetonitrile and water. mdpi.com The mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (QToF) mass spectrometer, provides accurate mass measurements, which aids in confirming the molecular formula of the compound and its fragments. researchgate.net Electrospray ionization (ESI) is a common ionization source used in LC-MS for such analyses. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, well-suited for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the sample is vaporized and separated in a capillary column before being introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries. nih.gov The GC-MS analysis of plant extracts has successfully identified various indole-containing compounds, demonstrating its utility in complex sample analysis. nih.govuin-alauddin.ac.id

| Technique | Parameter | Typical Value/Condition | Reference |

|---|---|---|---|

| HPLC-MS | Column | Reverse-phase C18 | mdpi.com |

| Mobile Phase | Acetonitrile/Water Gradient | mdpi.com | |

| Ionization | Electrospray Ionization (ESI) | copernicus.org | |

| GC-MS | Column | Fused Silica Capillary Column (e.g., 30 m x 0.25 mm ID) | nih.gov |

| Carrier Gas | Helium | nih.gov | |

| Detection | Mass Spectrometry (provides fragmentation pattern) | nih.gov |

The combined use of these advanced analytical methodologies ensures the accurate characterization and quantification of this compound, which is crucial for its application in research and development.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mechanism.

Docking simulations are instrumental in elucidating how indole-based compounds orient themselves within the active sites of biological targets. The indole (B1671886) core is recognized as a versatile scaffold capable of binding to a variety of receptors and enzymes. Computational studies on related indole derivatives have shown that they can establish crucial interactions within the active site cavities of enzymes like cathepsins. unimi.it For instance, docking studies of certain 5-chloro-indole-2-carboxamides with the Epidermal Growth Factor Receptor (EGFR) have revealed that the ligands fit within the protein's binding site through a combination of hydrophobic interactions and electrostatic complementarity. tandfonline.com The binding modes often involve hydrogen bond interactions, with key amino acid residues like Met769, and hydrophobic interactions with pockets within the active site. tandfonline.com In the case of 3-ethyl-5-methoxy-1H-indole, the methoxy (B1213986) group at the 5-position and the ethyl group at the 3-position are predicted to significantly influence its binding affinity and specificity by interacting with hydrophobic and polar regions of a target's active site.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, which quantifies the strength of the ligand-receptor interaction. Lower, more negative values typically indicate stronger, more favorable binding. While direct studies on this compound are limited, research on complex derivatives provides valuable data. For example, a derivative incorporating the 1-ethyl-5-methoxy-1H-indole moiety showed a predicted binding energy of -8.2 kcal/mol in docking simulations. chapman.edu Another study involving a different complex derivative of 1-ethyl-5-methoxy-1H-indole reported a strong binding affinity to Cyclooxygenase-2 (COX-2) with a calculated ΔG of -9.8 kcal/mol, mediated by hydrophobic interactions. vulcanchem.com

Furthermore, comparative studies highlight the role of specific substituents. In a series of allosteric modulators for the cannabinoid receptor 1 (CB1), replacing an electron-withdrawing chloro group with a stronger electron-donating methoxy group on a related indole-2-carboxamide scaffold resulted in a significant decrease in both binding affinity and cooperativity. acs.org This underscores the sensitive electronic and steric effects that substituents like the 5-methoxy group can have on molecular interactions.

Table 1: Predicted Binding Affinities for Selected this compound Derivatives

| Derivative | Target Protein | Predicted Binding Energy (ΔG) | Source |

| 1-({2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]...}...) | Not Specified | -8.2 kcal/mol | chapman.edu |

| (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]... | Cyclooxygenase-2 (COX-2) | -9.8 kcal/mol | vulcanchem.com |

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. The indole scaffold is frequently used as a principal pharmacophore in drug discovery. researchgate.net

For indole derivatives, pharmacophore models have been developed for various targets. For example, a 3D pharmacophore model for 5-HT6 receptor antagonists was established to guide the design of new ligands. tandfonline.com Similarly, pharmacophore models have been created for indole derivatives targeting Alzheimer's disease. mdpi.com These models typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The this compound structure possesses a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the methoxy oxygen), and significant hydrophobic character (the ethyl group and the bicyclic ring system), making it a suitable candidate for pharmacophore-based design and optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov

While a specific CoMFA study on this compound was not found, studies on other indole derivatives as phosphodiesterase (PDE) type IV inhibitors illustrate the approach. nih.gov In such a study, a dataset of indole derivatives is aligned, and their surrounding steric and electrostatic fields are calculated. nih.gov The CoMFA model then generates a statistical correlation, often validated by a cross-validated correlation coefficient (q²) and a conventional correlation coefficient (r²). nih.gov The predictive power of the model is assessed using a test set of compounds. nih.gov These models produce contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity, guiding the design of more potent compounds. nih.gov

Table 2: Example Statistical Results from a 3D-QSAR Study on Indole Derivatives

| Model | Cross-Validated r² (q²) | Conventional r² | Predictive r² | Field Contributions | Source |

| CoMFA | 0.494 | 0.986 | 0.56 | Steric, Electrostatic | nih.gov |

| CoMSIA | 0.541 | 0.967 | 0.59 | Steric, Electrostatic, Hydrophobic | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility and stability of molecules. This is crucial for understanding how a ligand might adapt its shape upon binding to a receptor.

Table 3: Activation Parameters for Side Chain Rotation in Dihydrocorynantheine (Ethyl Group Analogue)

| Parameter | Value | Method | Source |

| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol | Line-shape analysis | acs.org |

| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K | Line-shape analysis | acs.org |

| Free Energy Difference (ΔG°) | 1.1 kJ/mol (at -40 °C) | Low-temperature NOESY | acs.org |

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of indole (B1671886) derivatives is vast, and 3-ethyl-5-methoxy-1H-indole is no exception. Future research will likely focus on identifying and validating its biological targets to uncover new therapeutic uses. The presence of the methoxy (B1213986) group at the 5-position and the ethyl group at the 3-position of the indole ring can significantly influence its binding affinity and selectivity for various receptors and enzymes.

For instance, related indole-2-carboxamide derivatives have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org Specifically, derivatives such as N-(4-(dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide have demonstrated allosteric modulation of this receptor. acs.org This suggests that this compound could be a valuable starting point for developing modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and disease states.

Furthermore, some indole derivatives have been noted for their potential in oncology. Melatonin (B1676174), an indoleamine, and its metabolites are involved in anticancer mechanisms, including the modulation of angiogenesis, apoptosis, and metastasis. researchgate.net Given that this compound shares the core indole structure, future studies could explore its cytotoxic effects on cancer cell lines and its potential to modulate key signaling pathways involved in cancer progression.

Development of Green and Sustainable Synthetic Routes

The chemical synthesis of indole derivatives is a well-established field, but there is a growing emphasis on developing environmentally friendly and sustainable methods. Future research on this compound will likely prioritize the development of "green" synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One approach could involve the use of biocatalysis, employing enzymes to carry out specific steps in the synthesis with high selectivity and under mild reaction conditions. Another area of exploration is the use of alternative, renewable starting materials. For example, research has pointed to the de novo synthesis of indole substructures in organisms like the green macroalgae Ulva sp.. lodz.pl While not a direct synthesis of the target compound, this highlights the potential for bio-inspired or bio-based production methods.

Current synthetic methods for similar compounds, such as methyl this compound-2-carboxylate, involve the reduction of a precursor using reagents like triethylsilane in trifluoroacetic acid. acs.org Future work could focus on replacing such reagents with more sustainable alternatives and optimizing reaction conditions to reduce the environmental impact.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data, including genomics, proteomics, and metabolomics, can provide a comprehensive picture of how this compound interacts with biological systems.

For example, treating cells or model organisms with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the pathways and networks affected by the compound. This multi-omics approach can help in identifying novel biological targets and understanding the compound's mechanism of action in an unbiased manner.

The use of multi-omics data has been highlighted in the context of plant science and food safety assessments, where the analysis of endogenous compounds, including indole derivatives, is crucial. fao.orgusda.gov Applying similar methodologies to study the effects of exogenously administered this compound in relevant biological models could yield significant insights into its therapeutic potential and safety profile.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and development. For this compound, these approaches can be used to predict its biological activity, understand its interactions with target proteins at the atomic level, and guide the design of new, more potent, and selective derivatives.

Molecular docking studies can be employed to predict the binding mode of this compound to various potential protein targets. This can help in prioritizing experimental validation and in understanding the structure-activity relationships (SAR). For instance, molecular modeling has been used to understand the interaction of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides with the 5-HT7 receptor. acs.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-ethyl-5-methoxy-1H-indole and its derivatives?

- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, similar indole derivatives are synthesized by reacting 3-(2-azidoethyl)-substituted indoles with terminal alkynes in PEG-400/DMF mixtures under CuI catalysis. Post-reaction, extraction with ethyl acetate, drying (Na₂SO₄), and purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) yield the product. Yield optimization may require adjusting reaction time (e.g., 12–24 hours) or catalyst loading .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying substituent positions and purity. TLC (Rf values) and HRMS (e.g., FAB-HRMS) confirm molecular weights. For example, ¹H NMR can distinguish methoxy (δ ~3.8 ppm) and ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), while HRMS provides exact mass confirmation (e.g., m/z 427.0757 [M+H]⁺ for brominated analogs) .

Q. What are the basic crystallographic techniques for structural elucidation of indole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-III graphical interfaces visualize molecular geometry. For bis-indolylalkanes, intermolecular interactions (e.g., π-π stacking) are analyzed to explain packing patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for indole derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from dynamic disorder or twinning. Use SHELXD for phase refinement and SHELXE for density modification. Validate models with R-factor convergence (<5%) and residual electron density maps. For macromolecules, high-resolution data (>1.2 Å) and twin-law corrections improve accuracy .

Q. What strategies assess structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer :

- Substituent Variation : Compare ethyl/methoxy positioning with analogs (e.g., 5-hydroxy-6-methoxyindole) to evaluate solubility and receptor binding .

- Biological Assays : Test antioxidant activity via DPPH radical scavenging or anticancer efficacy using MTT assays. Correlate substituent electronic effects (e.g., methoxy as electron donor) with activity trends .

Q. How to optimize reaction yields for CuAAC-based indole synthesis?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (CuI vs. CuBr) and ligands (TBTA) to enhance regioselectivity.

- Solvent Effects : Polar solvents (DMF, PEG-400) improve azide solubility, while microwave-assisted reactions reduce time.

- Workup : Sequential extraction (3× ethyl acetate) minimizes product loss. Pilot-scale trials using continuous flow systems increase efficiency .

Q. What advanced analytical techniques validate purity beyond NMR and MS?

- Methodological Answer :

- HPLC-PDA : Quantify impurities at 254 nm using C18 columns (e.g., 95:5 water/acetonitrile gradient).

- X-ray Powder Diffraction (XRPD) : Detect polymorphic forms in bulk samples.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Methodological Notes

- Safety Protocols : Handle indole derivatives under fume hoods; avoid inhalation (refer to SDS for 5-(trifluoromethoxy)-1H-indole analogs) .

- Data Reproducibility : Document reaction conditions (e.g., molar ratios, stirring rates) and crystallization solvents (e.g., ethyl acetate/hexane vs. methanol) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.